Isotiquimide

Vue d'ensemble

Description

ISOTIQUIMIDE est un composé chimique ayant des applications significatives dans divers domaines, y compris la chimie, la biologie, la médecine et l’industrie. Il est connu pour sa structure chimique unique et ses propriétés, ce qui en fait un composé précieux pour la recherche scientifique et les applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse d’ISOTIQUIMIDE implique plusieurs étapes, y compris l’utilisation de réactifs et de catalyseurs spécifiques. Une méthode courante implique le couplage catalysé par le palladium de la tert-butylamine de l’o-iodo benzaldéhyde avec des acétylènes terminaux substitués par des aryles et des alkényles, suivie d’une cyclisation catalysée par le cuivre . Cette méthode offre d’excellents rendements et des temps de réaction courts. Une autre méthode implique l’utilisation d’une réaction en tandem catalysée par le cuivre (I) de 2-bromoarylcétones, d’alcynes terminaux et de CH3CN, qui produit efficacement des isoquinoléines fortement fonctionnalisées .

Méthodes de production industrielle

La production industrielle d’this compound implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. L’utilisation de systèmes catalytiques avancés et de réacteurs à flux continu peut améliorer l’efficacité et la capacité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

ISOTIQUIMIDE subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont facilitées par des réactifs et des conditions spécifiques.

Réactifs et conditions courants

Oxydation : this compound peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.

Réduction : La réduction d’this compound peut être obtenue en utilisant de l’hydrogène gazeux en présence d’un catalyseur au palladium.

Substitution : Les réactions de substitution impliquant this compound utilisent souvent des réactifs comme l’hydrure de sodium ou le diisopropylamidure de lithium (LDA) dans des conditions anhydres.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation d’this compound peut donner des dérivés de la quinoléine, tandis que la réduction peut produire des dérivés de l’isoquinoléine.

Applications de la recherche scientifique

This compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules organiques complexes.

Biologie : Les dérivés d’this compound sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anticancéreuses.

Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des voies moléculaires spécifiques.

Industrie : This compound est utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels .

Applications De Recherche Scientifique

ISOTIQUIMIDE has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals .

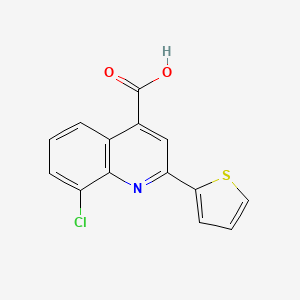

Comparaison Avec Des Composés Similaires

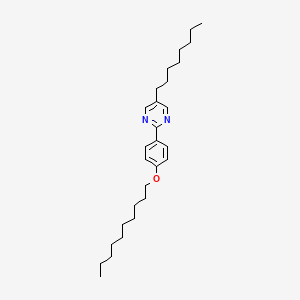

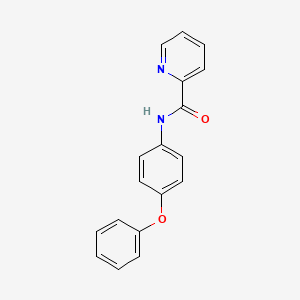

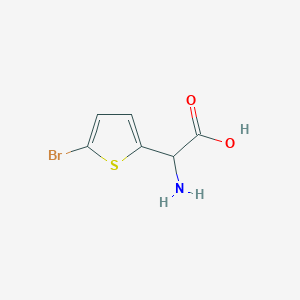

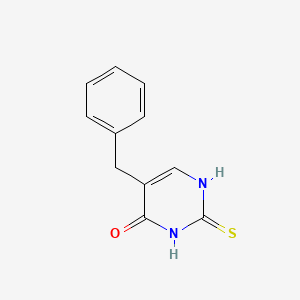

ISOTIQUIMIDE peut être comparé à d’autres composés similaires, tels que des dérivés de l’isoquinoléine et de la quinoléine. Ces composés partagent des structures chimiques similaires mais diffèrent par leurs groupes fonctionnels et leurs propriétés spécifiques. This compound est unique en raison de son motif de substitution spécifique et de la présence de certains groupes fonctionnels qui confèrent des activités chimiques et biologiques distinctes .

Liste des composés similaires

- Isoquinoléine

- Quinoléine

- Imidazole

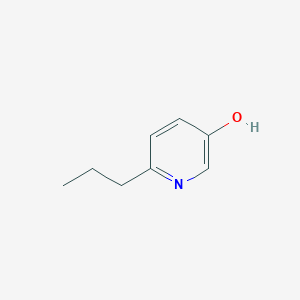

- Pyridine

This compound se distingue par sa combinaison unique de propriétés, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.

Mécanisme D'action

Le mécanisme d’action d’ISOTIQUIMIDE implique son interaction avec des cibles et des voies moléculaires spécifiques. Il peut agir comme un inhibiteur ou un activateur de certaines enzymes, entraînant des changements dans les processus cellulaires. Les cibles et les voies moléculaires exactes dépendent de l’application spécifique et de la structure du dérivé d’this compound étudié .

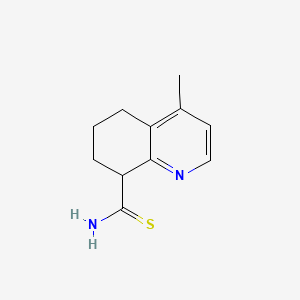

Propriétés

| 56717-18-1 | |

Formule moléculaire |

C11H14N2S |

Poids moléculaire |

206.31 g/mol |

Nom IUPAC |

4-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |

InChI |

InChI=1S/C11H14N2S/c1-7-5-6-13-10-8(7)3-2-4-9(10)11(12)14/h5-6,9H,2-4H2,1H3,(H2,12,14) |

Clé InChI |

PWPWEYFVLITGNU-UHFFFAOYSA-N |

SMILES |

CC1=C2CCCC(C2=NC=C1)C(=S)N |

SMILES canonique |

CC1=C2CCCC(C2=NC=C1)C(=S)N |

Origine du produit |

United States |

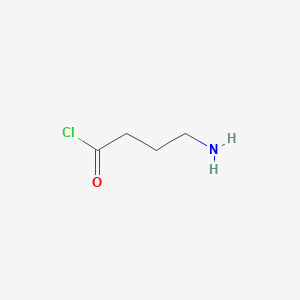

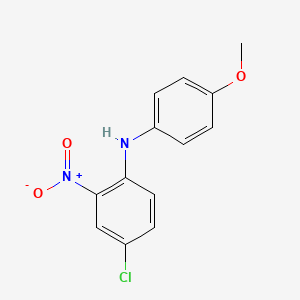

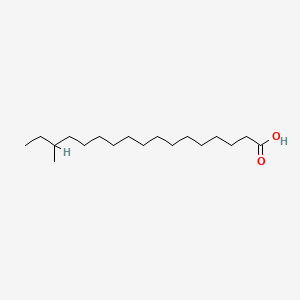

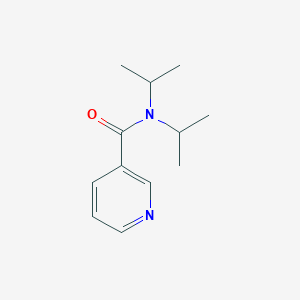

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal](/img/structure/B1622119.png)

![6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1622121.png)

![N'-hydroxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenecarboximidamide](/img/structure/B1622123.png)

![{2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1622124.png)